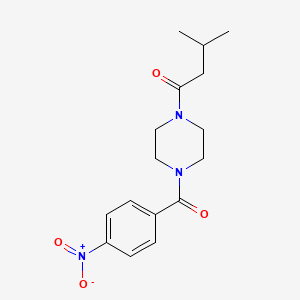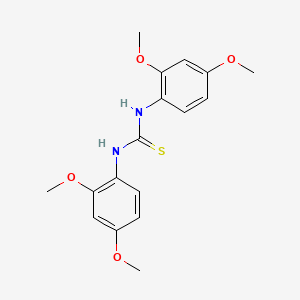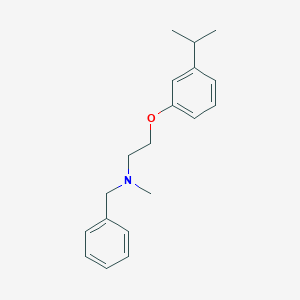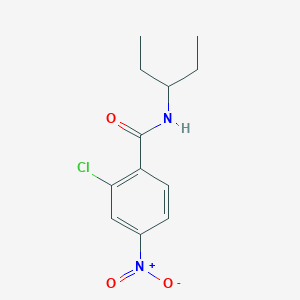![molecular formula C18H13ClN2OS B5704385 N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide, also known as CPN, is a chemical compound that has been widely studied for its potential applications in scientific research. CPN is a thioamide derivative of 1-naphthylamine and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been found to have anti-cancer properties and has been shown to inhibit the growth of several different types of cancer cells. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide is not fully understood. However, it is believed that N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases and histone deacetylases. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that it is a relatively inexpensive compound that can be easily synthesized using standard laboratory techniques. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been found to be relatively non-toxic and has low levels of cytotoxicity. However, one of the limitations of using N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide. One area of research is in the development of new cancer treatments that use N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide as a therapeutic agent. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide could be studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide and how it interacts with different cellular pathways.
Synthesemethoden
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the intermediate compound 4-chlorophenylisothiocyanate. This intermediate is then reacted with 1-naphthylamine to form N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide. The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide is a relatively straightforward process and can be accomplished using standard laboratory techniques.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKFZHFFVYHYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)


![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)


![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)

![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)